![molecular formula C6H5ClN4 B2969696 5-氯-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 1080467-50-0](/img/structure/B2969696.png)

5-氯-7H-吡咯并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

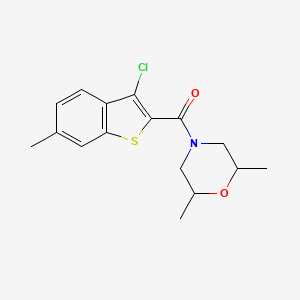

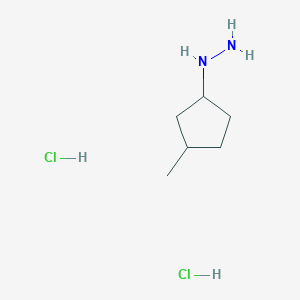

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrrolopyrimidines . It is a heterocyclic compound that contains a pyrrolo[2,3-d]pyrimidine moiety .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine consists of a pyrrolo[2,3-d]pyrimidine core . This core is a common feature in several Janus kinase (JAK) inhibitors .科学研究应用

合成与结构分析

5-氯-7H-吡咯并[2,3-d]嘧啶-4-胺作为前体,通过与不同试剂的反应合成各种吡咯并[2,3-d]嘧啶衍生物,突出了其在有机化学中的多功能性。例如,Hilmy 等人(2002 年)概述了通过使 2-氨基吡咯-3-腈与甲酸反应并进一步改性引入各种芳香胺来合成新的吡咯并[2,3-d]嘧啶-4-胺 (Hilmy,2002)。此外,Asaftei 等人(2009 年)合成了 4-氯-7H-吡咯并[2,3-d]嘧啶的 7-(2-溴乙基) 衍生物并对其进行结晶,通过 X 射线分析提供了对杂环上取代基影响的结构差异的见解 (Asaftei 等人,2009)。

衍生物的模块化方法

Voronkov 等人(2006 年)开发了一种从 4-氯-5-卤吡咯并[2,3-d]嘧啶开始合成 4,5-二氨基吡咯并[2,3-d]嘧啶和 2,4,5-三氨基吡咯并[2,3-d]嘧啶的模块化方法,强调了该方法在无需过渡金属或其他催化剂的情况下直接在 5 位氨化的效率 (Voronkov 等人,2006)。

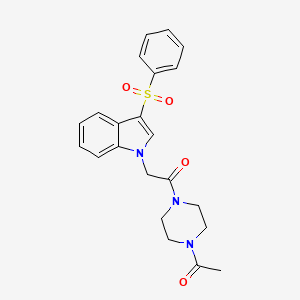

生物学评估和潜在活性

5-氯-7H-吡咯并[2,3-d]嘧啶-4-胺的一些衍生物已被合成并评估其生物活性,例如抗菌特性。例如,已经探索了含有吡咯并[2,3-d]嘧啶基序的新香豆素衍生物的合成和生物学评估,突出了这些化合物在开发新的抗菌剂方面的潜力 (Al-Haiza 等人,2003)。

新型化合物开发

研究还扩展到为特定应用开发新化合物,例如将 5-(2,3-二氢-1H-吲哚-5-基)-7H-吡咯并[2,3-d]嘧啶-4-胺衍生物鉴定为一类新的受体相互作用蛋白激酶 1 (RIPK1) 抑制剂,展示了该化合物在解决肿瘤转移模型中的效用 (Li 等人,2018)。

作用机制

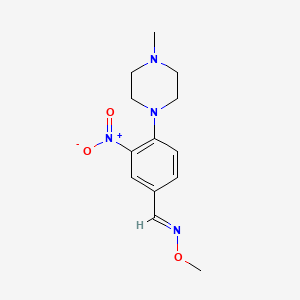

Target of Action

Related compounds have been found to inhibitReceptor-interacting protein kinase 1 (RIPK1) and Janus kinase (JAK) . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and immune response .

Mode of Action

It’s known that related compounds can potently inhibit their target kinases . This inhibition likely occurs through competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

This pathway is involved in cell division, death, and tumor formation processes . Disruption of this pathway can lead to a variety of diseases affecting the immune system .

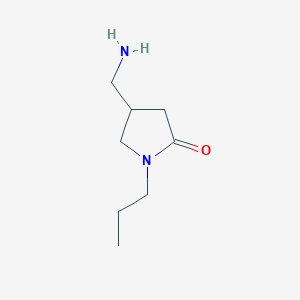

Pharmacokinetics

It’s worth noting that related compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and bioavailability .

Result of Action

Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

未来方向

The future directions for 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine could involve its use in the development of new antidiabetic drugs . Additionally, it could be used as a building block in the synthesis of many JAK inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases .

属性

IUPAC Name |

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJSVOKDKVAEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxybenzenesulfonyl)acetamide](/img/structure/B2969631.png)

![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)